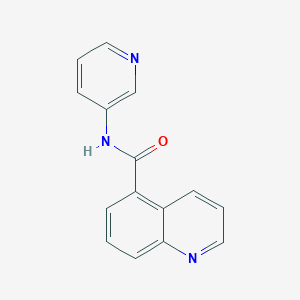
N-pyridin-3-ylquinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-pyridin-3-ylquinoline-5-carboxamide, also known as PQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. PQA is a heterocyclic compound that belongs to the quinoline family and has a pyridine ring attached to it.
作用机制
The mechanism of action of N-pyridin-3-ylquinoline-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. In cancer cells, N-pyridin-3-ylquinoline-5-carboxamide induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Inflammatory cytokine production is inhibited by N-pyridin-3-ylquinoline-5-carboxamide through the inhibition of NF-κB activation. In the case of Alzheimer's disease, N-pyridin-3-ylquinoline-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine.
Biochemical and Physiological Effects:
N-pyridin-3-ylquinoline-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-pyridin-3-ylquinoline-5-carboxamide inhibits cell proliferation and induces apoptosis. Inflammatory cytokine production is inhibited by N-pyridin-3-ylquinoline-5-carboxamide, leading to a reduction in inflammation. In the case of Alzheimer's disease, N-pyridin-3-ylquinoline-5-carboxamide inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. N-pyridin-3-ylquinoline-5-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-pyridin-3-ylquinoline-5-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-pyridin-3-ylquinoline-5-carboxamide is also readily available and relatively inexpensive. However, one of the limitations of using N-pyridin-3-ylquinoline-5-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. N-pyridin-3-ylquinoline-5-carboxamide is also sensitive to light and air, which can affect its stability over time.
未来方向
There are several future directions for the study of N-pyridin-3-ylquinoline-5-carboxamide. One area of research is the development of N-pyridin-3-ylquinoline-5-carboxamide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N-pyridin-3-ylquinoline-5-carboxamide's potential as a drug target for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is also needed to fully understand the mechanism of action of N-pyridin-3-ylquinoline-5-carboxamide and its potential applications in cancer treatment and anti-inflammatory therapy.
Conclusion:
In conclusion, N-pyridin-3-ylquinoline-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. The synthesis of N-pyridin-3-ylquinoline-5-carboxamide involves the reaction between 3-amino-pyridine and 5-chloroquinoline-8-carboxylic acid in the presence of a suitable coupling agent. N-pyridin-3-ylquinoline-5-carboxamide has shown promising results in the treatment of cancer, as well as potential use as an anti-inflammatory agent and a drug target for various diseases. N-pyridin-3-ylquinoline-5-carboxamide has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Further research is needed to fully understand the potential of N-pyridin-3-ylquinoline-5-carboxamide in various fields of scientific research.
合成方法
The synthesis of N-pyridin-3-ylquinoline-5-carboxamide involves the reaction between 3-amino-pyridine and 5-chloroquinoline-8-carboxylic acid in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-70°C for 12-24 hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-pyridin-3-ylquinoline-5-carboxamide.
科学研究应用
N-pyridin-3-ylquinoline-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-pyridin-3-ylquinoline-5-carboxamide has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. N-pyridin-3-ylquinoline-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines. In the field of pharmacology, N-pyridin-3-ylquinoline-5-carboxamide has been studied for its potential use as a drug target for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. In biochemistry, N-pyridin-3-ylquinoline-5-carboxamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-pyridin-3-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-11-4-2-8-16-10-11)13-5-1-7-14-12(13)6-3-9-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZZYIHPBJVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylquinoline-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)




![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)

![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)